Cas no 69951-01-5 (2-Iodo-1,4-benzenediamine)
2-Iodo-1,4-benzenediamine Chemical and Physical Properties
Names and Identifiers
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- 2-Iodo-1,4-benzenediamine
- 2-iodobenzene-1,4-diamine
- 4-amino-2-iodophenylamine
- iodobenzenediamine
- PubChem13068
- 2-Iodo-p-phenylenediamine
- 2-Iodo-1,4-phenylenediamine
- 1,4-Benzenediamine,2-iodo-
- CAAOWHHLKPUWHW-UHFFFAOYSA-N
- CL4103
- SBB098165
- VZ24787
- RP13433
- ZB010748
- SY041324
- AB00072
- 69951-01-5
- CS-W021704
- AM20061001
- MFCD04971329
- DTXSID20356051
- AKOS005071083
- A9245
- J-509728
- 7Z-0702
- AI-942/42301889
- SCHEMBL6029715
- FT-0650470
- 2-Iodo-1 pound not4-benzenediamine
- AC-3609
-
- MDL: MFCD04971329
- Inchi: 1S/C6H7IN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2
- InChI Key: CAAOWHHLKPUWHW-UHFFFAOYSA-N
- SMILES: IC1C=C(C=CC=1N)N
Computed Properties
- Exact Mass: 233.96500
- Monoisotopic Mass: 233.965
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52
- XLogP3: 1.2
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 2.016
- Melting Point: 109-116°C
- Boiling Point: 342.3°C at 760 mmHg
- Flash Point: 160.8°C
- Refractive Index: 1.757
- PSA: 52.04000
- LogP: 2.61800
2-Iodo-1,4-benzenediamine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
2-Iodo-1,4-benzenediamine Customs Data
- HS CODE:2921519090
- Customs Data:
China Customs Code:
2921519090Overview:
2921519090. between-\right-Phenylenediamine\Diaminotoluene, etc. [including derivatives and their salts]. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921519090. o-, m-, p-phenylenediamine, diaminotoluenes, and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Iodo-1,4-benzenediamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079897-250mg |
2-Iodo-1,4-benzenediamine |
69951-01-5 | 95% | 250mg |
£15.00 | 2022-03-01 | |
| Fluorochem | 079897-1g |
2-Iodo-1,4-benzenediamine |
69951-01-5 | 95% | 1g |
£32.00 | 2022-03-01 | |
| Fluorochem | 079897-5g |
2-Iodo-1,4-benzenediamine |
69951-01-5 | 95% | 5g |
£93.00 | 2022-03-01 | |
| Fluorochem | 079897-10g |
2-Iodo-1,4-benzenediamine |
69951-01-5 | 95% | 10g |
£154.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I194660-10g |
2-Iodo-1,4-benzenediamine |
69951-01-5 | 95% | 10g |
¥753.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I194660-25g |
2-Iodo-1,4-benzenediamine |
69951-01-5 | 95% | 25g |
¥1506.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I194660-250mg |
2-Iodo-1,4-benzenediamine |
69951-01-5 | 95% | 250mg |
¥69.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I194660-5g |
2-Iodo-1,4-benzenediamine |
69951-01-5 | 95% | 5g |
¥471.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I194660-1g |
2-Iodo-1,4-benzenediamine |
69951-01-5 | 95% | 1g |
¥107.90 | 2023-09-02 | |
| Chemenu | CM109297-5g |
2-Iodo-1,4-benzenediamine |
69951-01-5 | 95% | 5g |
$116 | 2021-06-17 |
2-Iodo-1,4-benzenediamine Suppliers
2-Iodo-1,4-benzenediamine Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 2-Iodo-1,4-benzenediamine
Introduction to 2-Iodo-1,4-benzenediamine (CAS No. 69951-01-5)
2-Iodo-1,4-benzenediamine, with the chemical formula C₆H₆IN₂, is a significant intermediate in organic synthesis and pharmaceutical research. This compound belongs to the class of aryl iodides and diamines, making it a versatile building block for various chemical transformations. Its unique structure, featuring both an iodine substituent and two amino groups, positions it as a valuable reagent in cross-coupling reactions, drug development, and material science applications.
The CAS No. 69951-01-5 identifier ensures precise classification and tracking within the chemical industry. This numbering system guarantees consistency in documentation, regulatory compliance, and research collaborations. The compound's molecular framework allows for selective modifications at multiple sites, enabling chemists to tailor its reactivity for specific applications.
In recent years, 2-Iodo-1,4-benzenediamine has garnered attention in the pharmaceutical sector due to its role in synthesizing bioactive molecules. Researchers have leveraged its iodine atom for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic scaffolds. These transformations are instrumental in developing novel therapeutic agents targeting various diseases.
One of the most compelling applications of 2-Iodo-1,4-benzenediamine is in the synthesis of small-molecule inhibitors for kinases and other enzyme targets. Kinase inhibitors are a cornerstone of modern oncology and immunology research. The compound's ability to undergo functional group interconversions makes it an excellent precursor for designing molecules that modulate protein-protein interactions or enzyme activity. For instance, derivatives of 2-Iodo-1,4-benzenediamine have been explored as potential treatments for inflammatory disorders by inhibiting specific inflammatory mediators.
Advances in computational chemistry have further enhanced the utility of 2-Iodo-1,4-benzenediamine. Molecular modeling studies suggest that its structure can be optimized to improve binding affinity and selectivity in drug candidates. By integrating quantum mechanical calculations with experimental data, researchers can predict the most effective modifications to enhance pharmacokinetic properties. This synergy between theory and practice has accelerated the discovery pipeline for new pharmaceuticals.
The material science community has also recognized the potential of 2-Iodo-1,4-benzenediamine in developing advanced polymers and conductive materials. Its aromatic ring system and reactive functional groups make it suitable for constructing organic semiconductors or luminescent materials. Recent studies have demonstrated its incorporation into π-conjugated polymers that exhibit exceptional charge transport properties, making them promising candidates for flexible electronics and optoelectronic devices.
In conclusion, 2-Iodo-1,4-benzenediamine (CAS No. 69951-01-5) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, fostering innovation in drug discovery and advanced material design. As research continues to uncover new methodologies for its utilization, this compound is poised to remain a critical component in synthetic chemistry.
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